molecular formula C17H15ClO2 B13140255 9H-fluoren-9-yl 4-chlorobutanoate CAS No. 79817-31-5

9H-fluoren-9-yl 4-chlorobutanoate

Cat. No.: B13140255
CAS No.: 79817-31-5
M. Wt: 286.8 g/mol
InChI Key: NLDGSURTQMZMBK-UHFFFAOYSA-N
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Description

9H-fluoren-9-yl 4-chlorobutanoate is a chemical compound with the molecular formula C17H15ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a 4-chlorobutanoate ester group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-yl 4-chlorobutanoate typically involves the esterification of 9H-fluoren-9-yl methanol with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-yl 4-chlorobutanoate can undergo various chemical reactions, including:

    Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom in the 4-chlorobutanoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: 9H-fluoren-9-yl 4-hydroxybutanoate.

    Substitution: Various substituted butanoate derivatives depending on the nucleophile used.

Scientific Research Applications

9H-fluoren-9-yl 4-chlorobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-yl 4-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be cleaved by esterases, releasing the active fluorene moiety and the corresponding acid. This process can be utilized in prodrug design, where the compound is converted into its active form in vivo.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-yl methanol: A precursor in the synthesis of 9H-fluoren-9-yl 4-chlorobutanoate.

    9H-fluoren-9-yl acetate: Another ester derivative of fluorene.

    9H-fluoren-9-yl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to the presence of the 4-chlorobutanoate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

79817-31-5

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

9H-fluoren-9-yl 4-chlorobutanoate

InChI

InChI=1S/C17H15ClO2/c18-11-5-10-16(19)20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2

InChI Key

NLDGSURTQMZMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)CCCCl

Origin of Product

United States

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